4-[2-(Phenylsulfanyl)ethyl]morpholine

Lipophilicity ADME Membrane Permeability

Researchers needing a validated, non-polymeric ligand for SHIP1 phosphatase assays often face supply inconsistency and a lack of crystallographic validation. This compound directly solves that, offering a defined binding mode confirmed by high-resolution co-crystal structures (PDB: 5RWE, 1.34 Å) with a ligand RSCC of 0.785. It provides a reliable tool for competitive binding experiments, docking pose validation, and as a lipophilic benchmark (XLogP3: 2.1, TPSA: 37.8 Ų) for ADME model calibration. For procurement managers, we guarantee consistent 98% purity and reliable global supply to support uninterrupted research programs.

Molecular Formula C12H17NOS
Molecular Weight 223.33
CAS No. 364739-42-4
Cat. No. B2573769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Phenylsulfanyl)ethyl]morpholine
CAS364739-42-4
Molecular FormulaC12H17NOS
Molecular Weight223.33
Structural Identifiers
SMILESC1COCCN1CCSC2=CC=CC=C2
InChIInChI=1S/C12H17NOS/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2
InChIKeyQDTNFZGZGSMNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Phenylsulfanyl)ethyl]morpholine: Structural & Physicochemical Profile


4-[2-(Phenylsulfanyl)ethyl]morpholine (CAS 364739‑42‑4) is a synthetic morpholine derivative incorporating a phenylsulfanyl‑ethyl side chain [1]. This compound serves as a non‑polymeric ligand in multiple protein‑ligand co‑crystal structures deposited in the Protein Data Bank, with a defined ligand code JJG [2]. Its molecular architecture combines a flexible morpholine ring with a lipophilic phenylthioether extension, yielding a computed partition coefficient (XLogP3) of 2.1 and a topological polar surface area of 37.8 Ų [1].

4-[2-(Phenylsulfanyl)ethyl]morpholine: Selectivity vs. Morpholine Alternatives


Morpholine derivatives exhibit widely divergent physicochemical and binding properties based on N‑substitution. Substituting 4-[2-(phenylsulfanyl)ethyl]morpholine with unsubstituted morpholine or a simpler N‑alkyl morpholine cannot replicate its specific lipophilicity, polar surface area, or the distinct binding geometry observed in experimentally resolved protein‑ligand co‑crystals [1][2]. The phenylsulfanyl‑ethyl group dramatically alters logP and TPSA relative to the parent morpholine core, parameters that directly influence membrane permeability, solubility, and target engagement in biochemical assays. Furthermore, the compound's validated fit in the SHIP1 phosphatase active site, as evidenced by multiple crystal structures, demonstrates a non‑generic binding mode that simpler morpholine analogs cannot achieve without extensive structural modification [3].

4-[2-(Phenylsulfanyl)ethyl]morpholine: Quantitative Evidence


Lipophilicity (XLogP3) Comparison

4-[2-(Phenylsulfanyl)ethyl]morpholine exhibits an XLogP3 value of 2.1, which is 3.0 log units higher than unsubstituted morpholine (XLogP3 = -0.9) [1][2]. This quantitative difference demonstrates that the phenylsulfanyl‑ethyl substitution imparts a >1000‑fold increase in theoretical octanol‑water partition coefficient, substantially altering the compound's lipophilicity profile.

Lipophilicity ADME Membrane Permeability

Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of 4-[2-(phenylsulfanyl)ethyl]morpholine is 37.8 Ų, which is 16.5 Ų greater than that of morpholine (21.3 Ų) [1][2]. This represents a 77% increase in polar surface area relative to the core morpholine scaffold.

Polar Surface Area Drug-likeness Bioavailability

Ligand Fit Quality (RSCC)

In the SHIP1 phosphatase co‑crystal structure 5RWE, 4-[2-(phenylsulfanyl)ethyl]morpholine achieves a real‑space correlation coefficient (RSCC) of 0.785, indicating excellent agreement between the modeled ligand and experimental electron density [1]. In contrast, the same ligand in structure 5QEH exhibits an RSCC of 0.596, a 24% lower value that reflects poorer fit in a different protein environment. This intra‑compound variation across targets quantifies the ligand's differential binding competence and provides a structural benchmark for selecting the appropriate crystal form for downstream applications.

Crystallography Ligand Validation Structure-Based Drug Design

Ligand Geometry (RMSZ-Bond-Length)

The root‑mean‑square Z‑score for bond lengths (RMSZ‑bond‑length) for 4-[2-(phenylsulfanyl)ethyl]morpholine in structure 5RWE is 2.34, compared to 1.37 in structure 5QEH [1][2]. This 0.97 unit difference indicates that the ligand's covalent geometry deviates more substantially from ideal small‑molecule libraries in the 5RWE binding mode, reflecting a distinct conformational adaptation to the SHIP1 active site.

Crystallographic Validation Ligand Geometry Molecular Modeling

Biologically Relevant PDB Occurrence

4-[2-(Phenylsulfanyl)ethyl]morpholine (ligand code JJG) appears in three distinct PDB entries as of April 2026, as indexed by the BioLiP database of biologically relevant ligand‑protein interactions [1]. By comparison, the unsubstituted morpholine core appears primarily as a buffer component or crystallization additive, not as a specific, biologically curated ligand in the BioLiP dataset. The curated presence of JJG in multiple independent co‑crystal structures demonstrates its validated utility as a tool compound for structural biology applications.

Structural Biology Ligand Database Crystallographic Screening

4-[2-(Phenylsulfanyl)ethyl]morpholine: Application Scenarios


SHIP1 Fragment Screening & Drug Design

The compound's validated fit in the SHIP1 active site (RSCC = 0.785 in 5RWE) makes it suitable as a reference ligand for competitive binding assays, soaking experiments, or as a starting scaffold for medicinal chemistry optimization targeting INPP5D [1]. Its distinct XLogP3 of 2.1 provides a defined lipophilicity baseline for SAR studies.

Membrane Permeability & ADME Profiling

With an XLogP3 of 2.1 and TPSA of 37.8 Ų, this compound serves as a well‑characterized tool for assessing the impact of phenylsulfanyl substitution on passive diffusion and solubility in cellular assays [2]. It can be used as a positive control for lipophilic morpholine derivatives in parallel artificial membrane permeability assays (PAMPA).

Computational Docking & MD Validation

The availability of high‑resolution co‑crystal structures (5RWE resolution 1.34 Å) and quantitative ligand validation metrics (RSCC, RMSZ) provides an experimentally grounded benchmark for testing docking pose prediction accuracy and force field parameterization [3]. The compound's strained binding conformation (RMSZ‑bond‑length = 2.34) offers a challenging test case for molecular mechanics energy minimization.

Comparative Morpholine Physicochemical Profiling

The >1000‑fold lipophilicity differential (ΔXLogP3 = +3.0) relative to morpholine enables direct head‑to‑head studies of how N‑substitution alters cellular uptake, subcellular localization, and non‑specific protein binding [4]. This compound provides a quantitative benchmark for calibrating predictive ADME models for morpholine‑containing libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Phenylsulfanyl)ethyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.